molecular formula C12H12F3NO3S B2514008 Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate CAS No. 403834-57-1

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate

Cat. No.: B2514008
CAS No.: 403834-57-1
M. Wt: 307.29
InChI Key: JSKNKFPNMIHMHB-UHFFFAOYSA-N
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Description

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, an amide linkage, and a thioether functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate typically involves multiple steps:

  • Formation of the Amide Linkage: : The initial step often involves the reaction of 2-(trifluoromethyl)aniline with an appropriate acylating agent to form the corresponding amide. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.

  • Thioether Formation: : The next step involves the introduction of the thioether group. This can be done by reacting the amide with a thiol, such as ethanethiol, in the presence of a base like sodium hydride or potassium carbonate.

  • Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst, such as sulfuric acid, yields this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced at the carbonyl group to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: Amines or alcohols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters with different alkoxy groups.

Scientific Research Applications

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group, which can enhance metabolic stability and bioavailability.

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing various functionalized derivatives.

  • Materials Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thioether and amide functionalities can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-oxo-2-((2-(fluoromethyl)phenyl)amino)ethyl)thio)acetate
  • Methyl 2-((2-oxo-2-((2-(chloromethyl)phenyl)amino)ethyl)thio)acetate
  • Methyl 2-((2-oxo-2-((2-(bromomethyl)phenyl)amino)ethyl)thio)acetate

Uniqueness

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biological Activity

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 132115-87-8
  • Molecular Formula : C10H7F3O3S

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have been shown to inhibit viral entry by interacting with viral proteins, thus preventing attachment to host cells. In particular, a study highlighted that compounds with a trifluoromethyl group can enhance antiviral activity against viruses such as HIV and SARS-CoV-2 through multivalent interactions that disrupt viral functions .

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by signaling pathways associated with cell survival and growth regulation .

The biological activity of this compound may be attributed to its ability to modulate key cellular pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling, which is crucial for cancer progression.
  • Interaction with Proteins : The trifluoromethyl group enhances lipophilicity, allowing better interaction with cellular membranes and proteins involved in viral entry and tumor growth.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells .

Case Studies

StudyFindings
Antiviral Activity Compounds related to this compound showed significant inhibition of HIV entry in vitro with IC50 values around 0.64 µM .
Antitumor Effects In a study involving human colorectal carcinoma cells, treatment with this compound resulted in a reduction of tumor cell viability by over 70% at concentrations above 10 µM .
Mechanistic Insights Analysis revealed that compounds with similar structures could disrupt the interaction between viral glycoproteins and host receptors, effectively blocking infection pathways .

Properties

IUPAC Name

methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNKFPNMIHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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